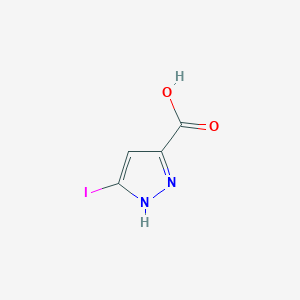

3-Iodo-1H-pyrazole-5-carboxylic acid

Description

BenchChem offers high-quality 3-Iodo-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-iodo-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXDMKMSBMCCCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

solubility of 3-Iodo-1H-pyrazole-5-carboxylic acid in organic solvents

An in-depth technical guide detailing the solvation dynamics, physicochemical profiling, and thermodynamic solubility determination of 3-Iodo-1H-pyrazole-5-carboxylic acid.

Executive Summary

3-Iodo-1H-pyrazole-5-carboxylic acid (also recognized by its tautomer, 5-iodo-1H-pyrazole-3-carboxylic acid, CAS: 1797419-09-0) is a highly specialized halogenated heterocyclic building block. Widely utilized in medicinal chemistry and agrochemical development, its unique structural motifs present distinct challenges and opportunities in formulation and synthesis. This whitepaper provides a comprehensive framework for understanding and experimentally validating the solubility profile of this compound across various organic solvents.

Structural Profiling & Physicochemical Causality

As an application scientist, predicting solubility requires deconstructing the molecule into its functional domains to understand how it interacts with different solvent microenvironments. The solubility of 3-iodo-1H-pyrazole-5-carboxylic acid is governed by three competing structural features:

-

The Amphoteric Pyrazole Core: The pyrazole ring contains both a pyridine-like nitrogen (hydrogen bond acceptor) and a pyrrole-like nitrogen (hydrogen bond donor). This facilitates extensive intermolecular hydrogen bonding and allows the molecule to exist in a tautomeric equilibrium[1].

-

The Carboxylic Acid Moiety: With a pKa typically ranging between 3.0 and 4.0, the carboxyl group acts as a strong hydrogen bond donor and acceptor. In non-polar solvents (e.g., hexane, dichloromethane), these groups rapidly form stable, cyclic hydrogen-bonded dimers. This dimerization drastically increases the apparent lipophilicity of the complex but severely restricts solubility by locking the molecules into a rigid lattice.

-

The Iodine Substituent: The substitution of an iodine atom at the C3/C5 position introduces a highly polarizable, electron-dense cloud. While this increases the intrinsic lipophilicity of the molecule, the sheer atomic mass of iodine (126.9 u) significantly elevates the crystal lattice energy. Consequently, the solvent must provide substantial solvation enthalpy to overcome this lattice energy.

The Causality of Solvation: To dissolve this compound, an organic solvent must be capable of breaking both the carboxylic acid dimers and the pyrazole-mediated hydrogen bond networks, while simultaneously accommodating the bulky, polarizable iodine atom.

Solubility Matrix in Organic Solvents

The following table summarizes the predictive thermodynamic solubility of 3-iodo-1H-pyrazole-5-carboxylic acid across standard organic solvents at 25°C. These estimates are derived from the behavior of closely related structural analogs, such as 5-methyl-1H-pyrazole-3-carboxylic acid[2], adjusted for the increased lattice energy imparted by the iodine atom.

| Solvent Class | Solvent | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 50.0 (High) | Strong H-bond acceptance (via sulfoxide oxygen) effectively disrupts acid dimers and pyrazole H-bonds[2]. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | > 30.0 (High) | Excellent H-bond acceptor; high dielectric constant easily dismantles the crystal lattice. |

| Ether | Tetrahydrofuran (THF) | 10.0 - 20.0 (Moderate) | Moderate polarity with sufficient H-bond accepting capability to solvate the monomeric form. |

| Polar Protic | Methanol (MeOH) | 5.0 - 15.0 (Moderate) | Acts as both H-bond donor and acceptor, though less efficient than DMSO at breaking strong dimers. |

| Polar Protic | Ethanol (EtOH) | 2.0 - 10.0 (Low-Mod) | Lower dielectric constant than methanol leads to reduced solvation capacity. |

| Ester | Ethyl Acetate (EtOAc) | 1.0 - 5.0 (Low) | Limited H-bond disruption; primarily interacts via dipole-dipole forces. |

| Halogenated | Dichloromethane (DCM) | < 1.0 (Very Low) | Poor H-bond acceptor; the compound remains locked in its dimerized, insoluble state. |

| Non-Polar | Hexane | < 0.1 (Negligible) | Incapable of disrupting intermolecular H-bonds or overcoming the high crystal lattice energy. |

Experimental Methodologies: Thermodynamic Solubility Protocol

Relying solely on visual dissolution (kinetic solubility) often leads to overestimations due to supersaturation. To establish a rigorous, self-validating system, thermodynamic solubility must be measured using the Isothermal Shake-Flask Method , coupled with solid-state verification.

Step-by-Step Protocol

-

Saturation Preparation: Weigh approximately 50 mg of 3-iodo-1H-pyrazole-5-carboxylic acid into a 2.0 mL borosilicate glass HPLC vial. Add 1.0 mL of the target organic solvent. Causality: An excess of solid must be present to ensure the solution is saturated and in equilibrium with the solid phase.

-

Thermal Equilibration: Seal the vial and place it in a thermostatic shaker set strictly to 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 hours. Causality: A 48-hour window is critical. It allows sufficient time to transition from kinetic dissolution to true thermodynamic equilibrium, ensuring that any metastable polymorphs convert to the most stable crystalline form in that specific solvent.

-

Phase Separation: Transfer the suspension to a chemically resistant microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Causality: High-speed centrifugation forces undissolved micro-particulates into a tight pellet, preventing them from artificially inflating the liquid-phase concentration.

-

Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: Polytetrafluoroethylene (PTFE) is universally solvent-resistant, ensuring no extractable polymers interfere with downstream chromatography.

-

Liquid-Phase Quantification: Dilute the filtered supernatant into the appropriate mobile phase and quantify the concentration using HPLC-UV (e.g., monitored at 254 nm) against a pre-established calibration curve.

-

Solid-State Validation (The Self-Validating Step): Recover the solid pellet from step 3, dry it under a gentle stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Organic solvents can induce the formation of solvates (e.g., a DMSO-solvate). If the XRPD pattern of the pellet differs from the starting material, the measured solubility reflects the solvate, not the pure anhydrous compound. This step ensures absolute scientific integrity.

Workflow Visualization

Workflow for determining the thermodynamic solubility of 3-Iodo-1H-pyrazole-5-carboxylic acid.

Solvent Selection for Downstream Applications

Understanding this solubility profile is critical for downstream applications:

-

For Chemical Synthesis: THF and DMF are the optimal choices for coupling reactions (e.g., amide bond formation via HATU/EDC). They provide sufficient solubility while remaining compatible with standard organic bases (like DIPEA).

-

For Biological Assays (In Vitro): DMSO is the mandatory stock solvent due to its >50 mg/mL capacity[2]. However, because the compound is highly lipophilic, researchers must ensure the final assay buffer contains no more than 1% DMSO to prevent compound precipitation upon aqueous dilution.

References

Sources

Tautomeric Dynamics of 3-Iodo-1H-pyrazole-5-carboxylic Acid: Mechanistic Insights and Implications for Drug Design

Executive Summary

Pyrazoles are privileged scaffolds in medicinal chemistry, yet their behavior is heavily dictated by prototropic annular tautomerism—the rapid exchange of a proton between the N1 and N2 atoms of the pyrazole ring. For highly functionalized derivatives like 3-iodo-pyrazole-5-carboxylic acid , this tautomerism is not a random equilibrium; it is a highly deterministic system driven by the electronic and steric properties of its substituents. This technical guide explores the causality behind the tautomeric preferences of this molecule, outlines self-validating experimental protocols for its elucidation, and discusses the profound implications for rational drug design.

The Electronic Determinants of Pyrazole Tautomerism

In 3(5)-disubstituted pyrazoles, the tautomeric equilibrium is governed by a delicate balance of inductive (σ) and resonance (π) effects. The molecule can exist in two primary annular tautomers:

-

Tautomer A: 3-iodo-1H-pyrazole-5-carboxylic acid

-

Tautomer B: 5-iodo-1H-pyrazole-3-carboxylic acid

Studies on 3(5)-substituted pyrazoles indicate that electron-withdrawing groups (EWGs) thermodynamically stabilize the C5-tautomer, whereas π-electron donating groups (EDGs) stabilize the C3-tautomer .

In our specific molecule, the carboxylic acid (-COOH) acts as a strong σ/π electron-withdrawing group, driving it toward the C5 position to minimize electron repulsion with the adjacent sp2-hybridized nitrogen lone pair. Conversely, the iodo group (-I), while inductively withdrawing, acts as a strong π-electron donor through halogen resonance. This π-donation stabilizes the ring most effectively when positioned at C3.

This synergistic electronic effect dictates that Tautomer A (3-iodo-1H-pyrazole-5-carboxylic acid) is the heavily favored species in both the gas phase and non-polar solutions . Furthermore, solid-state X-ray diffraction of similar ester- and amide-substituted pyrazoles confirms that intermolecular hydrogen bonding networks can lock the molecule into this single tautomeric state within the crystal lattice .

Electronic stabilization driving the tautomeric equilibrium of 3-iodo-pyrazole-5-carboxylic acid.

Implications for Drug Development

Understanding whether a drug candidate exists as Tautomer A or B is not merely an academic exercise; it directly impacts pharmacophore mapping.

-

Receptor Binding: The N1-H acts as a hydrogen bond donor, while the N2 acts as a hydrogen bond acceptor. A shift in tautomerism flips this vector by 180 degrees, potentially abolishing target affinity.

-

Physicochemical Properties: Tautomerism alters the overall molecular dipole moment and pKa. Tautomer A exhibits a lower dipole moment, which generally correlates with improved membrane permeability and oral bioavailability.

-

Synthetic Reactivity: During lead optimization, electrophilic aromatic substitution will occur at the C4 position. The regioselectivity and reaction kinetics are heavily dependent on the predominant tautomer in the reaction solvent.

Experimental Workflows for Tautomer Elucidation

To confidently map the tautomeric landscape of 3-iodo-pyrazole-5-carboxylic acid, researchers must employ orthogonal, self-validating analytical techniques. Below are the definitive protocols for solution-state and solid-state characterization.

Experimental and computational workflow for elucidating pyrazole tautomeric ratios.

Protocol 1: Variable-Temperature NMR (VT-NMR) Spectroscopy

At room temperature, the prototropic exchange between N1 and N2 is faster than the NMR timescale, resulting in broadened, time-averaged signals. VT-NMR slows this exchange to reveal the distinct tautomers.

-

Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.5 mL of anhydrous THF-d8.

-

Causality: THF-d8 is chosen over standard DMSO-d6 due to its exceptionally low freezing point (-108 °C), allowing the thermodynamic system to be cooled sufficiently to halt the proton exchange without precipitating the sample.

-

-

Step 2: Baseline Acquisition. Acquire standard 1H and 13C NMR spectra at 298 K.

-

Causality: Establishes the time-averaged chemical shifts and confirms sample purity before thermal stress is applied.

-

-

Step 3: Temperature Titration. Lower the probe temperature in 10 K increments down to 180 K, acquiring a 1H spectrum at each interval.

-

Causality: Identifies the coalescence temperature (

) where the exchange rate equals the frequency difference between the tautomer signals. Below

-

-

Step 4: Integration and Thermodynamic Calculation. At 180 K, integrate the distinct C4-H proton signals.

-

Causality: The integration ratio directly yields the equilibrium constant (

). Applying the Gibbs free energy equation (

-

Protocol 2: X-Ray Crystallography (Solid-State Determination)

While VT-NMR provides solution-state dynamics, X-Ray diffraction provides an absolute snapshot of the lowest-energy solid-state conformation.

-

Step 1: Crystal Growth. Dissolve the compound in a minimal volume of hot methanol. Allow the solvent to evaporate slowly at room temperature over 72 hours.

-

Causality: Slow evaporation prevents kinetic trapping, ensuring the molecules arrange into the most thermodynamically stable crystal lattice, dominated by optimal intermolecular hydrogen bonding.

-

-

Step 2: Cryogenic Diffraction. Mount a suitable single crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and cool to 100 K using a nitrogen stream.

-

Causality: Cryogenic temperatures minimize thermal motion (Debye-Waller factors), which is strictly required to accurately localize the highly mobile, low-electron-density N-H proton in the electron density map.

-

-

Step 3: Structure Solution. Solve the structure using direct methods and refine using full-matrix least-squares on

.-

Causality: Ensures the definitive assignment of the proton to N1, structurally validating the presence of Tautomer A.

-

Quantitative Data Summary

The following table summarizes the physicochemical divergence between the two tautomeric forms, demonstrating why Tautomer A dominates the equilibrium.

| Physicochemical Property | Tautomer A (3-Iodo-5-COOH) | Tautomer B (5-Iodo-3-COOH) | Mechanistic Causality / Notes |

| Relative Stability ( | 0.0 kcal/mol (Favored) | +2.8 to +4.5 kcal/mol | EWG at C5 and EDG at C3 synergistically minimize electronic repulsion within the pyrazole π-system. |

| Predominant State (Solvent) | >90% (Non-polar solvents) | <10% (Non-polar solvents) | Solvation effects can slightly stabilize the more polar Tautomer B, but Tautomer A remains dominant. |

| Solid-State Conformation | 100% (Crystal Lattice) | 0% (Not observed) | Intermolecular H-bonding between the C5-COOH and N1 locks the tautomeric state in the solid phase. |

| ~105 ppm | ~112 ppm | Strong π-donation from the C3-Iodo shields the adjacent C4 carbon more effectively in Tautomer A. | |

| Dipole Moment (Calculated) | ~3.2 Debye | ~4.8 Debye | Tautomer A exhibits a more balanced charge distribution, lowering the overall molecular dipole. |

References

-

Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups Source: MDPI (Molecules) URL: [Link]

-

Title: Theoretical studies on tautomerism and IR spectra of pyrazole derivatives Source: Journal of Molecular Structure: THEOCHEM URL: [Link]

Unlocking the Therapeutic Potential of 3-Iodo-1H-pyrazole-5-carboxylic Acid Scaffolds: A Comprehensive Guide to Rational Drug Design and Synthetic Functionalization

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is universally recognized as a "privileged scaffold" in modern drug discovery, forming the core of numerous FDA-approved therapeutics (1)[1]. Among its highly functionalized derivatives, 3-iodo-1H-pyrazole-5-carboxylic acid offers an unparalleled platform for rational drug design. As a Senior Application Scientist overseeing early-stage lead generation, I frequently leverage this specific building block due to its orthogonal reactivity.

The C3-iodine atom provides a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Negishi), while the C5-carboxylic acid serves as a native anchoring point for amidation, esterification, or direct electrostatic target engagement (2)[2]. This dual-functional nature allows chemists to rapidly explore chemical space and optimize structure-activity relationships (SAR) without requiring complex de novo ring synthesis.

Mechanistic Rationale: Target Engagement & Pharmacophore Modeling

Why do we specifically utilize the 3-iodo-1H-pyrazole-5-carboxylic acid scaffold? The causality lies in how its functional groups map to distinct protein binding pockets across diverse biological targets:

-

Carbonic Anhydrase (CA) XII Inhibition: In the acidic tumor microenvironment, CA XII is a critical survival factor for cancer cells. Pyrazole-5-carboxylic acids act as non-classical zinc-binding groups. Unlike traditional sulfonamides, the C5-carboxylate directly interferes with the catalytic zinc ion via electrostatic chelation, while the C3-aryl modifications occupy the hydrophobic pocket, yielding highly selective inhibitors (3)[3].

-

Coagulation Factor XIa Inhibition: In the development of novel anticoagulants, the C5-carboxylic acid is typically converted into a primary carboxamide. This amide engages the basic pockets of the FXIa protease, while the C3-aryl groups (installed via the iodo handle) project deeply into the S1 and S4 hydrophobic sub-pockets, driving nanomolar affinity (4)[4].

-

Endothelin Receptor Antagonism: Pyrazole-5-carboxylic acids have demonstrated potent ETA and ETB receptor antagonism, making them valuable in treating pulmonary hypertension by disrupting endothelin-1 signaling networks (5)[5].

Fig 2. Pharmacophore mapping of the functionalized pyrazole scaffold within a target binding site.

Synthetic Methodologies & Protocol Design

A critical failure point in functionalizing 3-iodo-1H-pyrazole-5-carboxylic acid is the presence of the free pyrazole N-H proton. Unprotected pyrazoles act as bidentate or bridging ligands for transition metals. In a palladium-catalyzed cross-coupling reaction, the free N-H will coordinate to the Pd center, effectively poisoning the catalyst and halting the catalytic cycle (6)[6]. To ensure a self-validating, high-yielding workflow, we must employ a switchable protecting group strategy.

Fig 1. Divergent synthetic workflow for orthogonal functionalization of the pyrazole scaffold.

Protocol 1: N-Protection and Suzuki-Miyaura Cross-Coupling at C3

Causality: We utilize ethyl vinyl ether to form an ethoxyethyl (EtOEt) protected pyrazole. The EtOEt group is robust under the basic conditions required for Suzuki coupling but easily cleaved under mild acidic conditions later, preserving the integrity of sensitive amides (7)[7].

Step-by-Step Methodology:

-

N-H Protection: Dissolve 3-iodo-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add ethyl vinyl ether (1.5 eq) and a catalytic amount of trifluoroacetic acid (TFA). Stir at 28–33 °C. Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the polar starting material spot is entirely consumed.

-

Catalyst Activation: In a Schlenk flask under argon, combine the EtOEt-protected scaffold (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq) in a degassed mixture of 1,4-dioxane/H2O (4:1).

-

Cross-Coupling: Heat the mixture to 90 °C for 12 hours. The aqueous base activates the boronic acid, facilitating transmetalation, while the Pd catalyst undergoes oxidative addition into the C3-I bond.

-

System Validation: Analyze the crude mixture via LC-MS. Complete disappearance of the iodinated mass peak [M+H]+ confirms successful coupling. If starting material remains, it indicates oxygen ingress or catalyst poisoning.

Protocol 2: C5-Amidation and Global Deprotection

Causality: HATU is selected as the coupling reagent because it efficiently activates the sterically hindered pyrazole-5-carboxylic acid, forming a highly reactive O-At ester intermediate that resists racemization and reacts rapidly with primary or secondary amines.

Step-by-Step Methodology:

-

Carboxylate Activation: Dissolve the C3-arylated intermediate in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir for 15 minutes at room temperature to ensure full formation of the active ester.

-

Amidation: Add the target amine (1.1 eq) and stir for 2 hours.

-

Global Deprotection: Concentrate the reaction mixture in vacuo to remove DMF. Redissolve the crude residue in methanol (MeOH) and add 2M HCl. Stir at 50 °C for 4 hours to quantitatively cleave the EtOEt protecting group (7)[7].

-

Purification: Neutralize the solution with saturated NaHCO3, extract with ethyl acetate, and purify the organic layer via reverse-phase preparative HPLC to yield the final therapeutic candidate.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the impact of targeted modifications on the 3-iodo-1H-pyrazole-5-carboxylic acid scaffold, the following table summarizes the binding affinities of various functionalized derivatives across different therapeutic targets.

| Scaffold Derivative | Target | IC50 / Ki (nM) | Primary Interaction Motif | Ref |

| 3-(1-ethyl-1H-indol-3-yl)-1H-pyrazole-5-carboxylic acid | hCA XII | 210 | C5-Carboxylate (Zinc chelation) | [3] |

| 3-(3-Chloro-2-fluorophenyl)-1H-pyrazole-5-carboxamide | Factor XIa | < 50 | C3-Aryl (S1 pocket pi-stacking) | [4] |

| 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | ETA Receptor | ~ 1000 | C5-Carboxylate (H-bond network) | [8] |

Conclusion & Future Perspectives

The 3-iodo-1H-pyrazole-5-carboxylic acid scaffold is a masterkey in medicinal chemistry. By leveraging orthogonal synthetic handles—specifically the C3-iodo group for structural extension and the C5-carboxylate for target anchoring—drug development professionals can rapidly generate diverse, high-affinity libraries. Future applications of this scaffold are expanding into targeted protein degradation (PROTACs), where the C5-position serves as an ideal vector for linker attachment while the C3-aryl group engages the protein of interest.

References

- Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC, NIH.

- Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors - MDPI.

- Potent nonpeptide endothelin antagonists: Synthesis and structure-activity relationships of pyrazole-5-carboxylic acids - ResearchGate.

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkat USA.

- SEARCH FOR SYNTHETIC METHODS OF COMPOUNDS CONTAINING THIOPHENE, INDOLE AND PYRAZOLE FRAMEWORK - Vilniaus universitetas.

- 3-Iodo-1-(oxetan-3-yl)-1H-pyrazole - Benchchem.

- 3-Iodo-1-[(oxolan-2-yl)methyl]-1h-pyrazole - Benchchem.

- 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - Chem-Impex.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Iodo-1-[(oxolan-2-yl)methyl]-1h-pyrazole | 1528726-72-8 | Benchchem [benchchem.com]

- 3. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. epublications.vu.lt [epublications.vu.lt]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Safe Handling of 3-Iodo-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Based on the available data for 3-Iodo-1H-pyrazole and other pyrazole derivatives, 3-Iodo-1H-pyrazole-5-carboxylic acid is anticipated to be classified as follows:

-

Skin Irritation, Category 2: Causes skin irritation.[1][2][3]

-

Eye Irritation, Category 2: Causes serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity – Single Exposure, Category 3 (Respiratory System): May cause respiratory irritation.[1][2][3]

Signal Word: Warning[2]

Hazard Statements:

Pictogram:

Precautionary Measures and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling this compound. The following precautionary measures and PPE are essential to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[2][4]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling 3-Iodo-1H-pyrazole-5-carboxylic acid:

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[4]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling the compound.

-

Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

-

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4]

Caption: Personal Protective Equipment (PPE) Workflow for Handling 3-Iodo-1H-pyrazole-5-carboxylic acid.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the integrity of the compound and ensuring laboratory safety.

Handling

-

Avoid contact with skin and eyes.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Use non-sparking tools.[2]

-

Do not eat, drink, or smoke in the work area.[4]

Storage

-

Store away from incompatible materials, such as strong oxidizing agents.[4]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[4] |

Accidental Release Measures

In the case of a spill, follow these procedures to mitigate the hazard and clean up the material safely.

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 2.2). Avoid breathing dust.[2][4]

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up:

-

For small spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[4]

-

Avoid generating dust.

-

For large spills, dike the area to prevent spreading.

-

Clean the spill area thoroughly with a suitable decontaminating agent.

-

Caption: Spill Response Workflow for 3-Iodo-1H-pyrazole-5-carboxylic acid.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water, as this may spread the fire.

-

Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides, and hydrogen iodide.

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter the environment. Waste should be handled by a licensed professional waste disposal service.[1][2]

Toxicological and Ecological Information

-

Toxicological Information: No specific toxicological data for 3-Iodo-1H-pyrazole-5-carboxylic acid is available. The primary hazards are considered to be irritation to the skin, eyes, and respiratory system based on data from similar compounds.[1][2][3]

-

Ecological Information: No specific ecological data is available for this compound. It is important to prevent its release into the environment.[2]

References

-

KISHIDA CHEMICAL CO., LTD. 1-(Pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylicacid Safety Data Sheet. [Link]

Sources

Technical Whitepaper: 3-Iodo-1H-pyrazole-5-carboxylic acid (CAS 1797419-09-0)

Strategic Synthesis, Regiocontrol, and Applications in Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, halogenated heterocycles serve as indispensable structural linchpins. 3-Iodo-1H-pyrazole-5-carboxylic acid (CAS: 1797419-09-0) is a highly versatile, bifunctional pharmacophore building block. Featuring a pyrazole core, a reactive iodine atom, and a carboxylic acid moiety, this compound enables orthogonal functionalization. It is increasingly utilized by drug development professionals to synthesize complex kinase inhibitors, anti-inflammatory agents, and novel agrochemicals[1]. This whitepaper details its physicochemical profile, the mechanistic causality behind its synthesis, and its strategic applications in cross-coupling workflows.

Physicochemical Profiling & Annular Tautomerism

A critical concept when working with this compound is annular tautomerism . In solution, the N-H proton rapidly migrates between the N1 and N2 positions of the pyrazole ring. Because of this rapid exchange, the 3-position and 5-position are chemically equivalent unless the ring is substituted at the nitrogen atom. Consequently, "3-Iodo-1H-pyrazole-5-carboxylic acid" and "5-Iodo-1H-pyrazole-3-carboxylic acid" are universally recognized synonyms for the exact same chemical entity[2],.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | 3-Iodo-1H-pyrazole-5-carboxylic acid |

| Primary Synonym | 5-Iodo-1H-pyrazole-3-carboxylic acid[3] |

| CAS Registry Number | 1797419-09-0 |

| Molecular Formula | C₄H₃IN₂O₂ |

| Molecular Weight | 237.98 g/mol [3] |

| InChI Key | XNXDMKMSBMCCCK-UHFFFAOYSA-N |

| Structural Features | Bifunctional (C-I bond for cross-coupling; -COOH for amidation) |

Mechanistic Synthesis: The Causality of Regiocontrol

The Electrophilic Aromatic Substitution (EAS) Trap

A common pitfall in the synthesis of iodinated pyrazoles is attempting direct electrophilic iodination (e.g., using I₂/HIO₃ or N-iodosuccinimide) on 1H-pyrazole-3-carboxylic acid. The pyrazole ring is a π-excessive heterocycle. The electron-donating nature of the nitrogen atoms makes the C4 position the most electron-rich and thermodynamically favored site for electrophilic attack[1]. Therefore, direct iodination invariably yields 4-iodo-1H-pyrazole-3-carboxylic acid, failing to produce the target compound.

The Sandmeyer Solution

To regiospecifically force the iodine atom into the C3/C5 position, researchers must bypass standard EAS and employ a Sandmeyer-type transformation . By starting with 3-amino-1H-pyrazole-5-carboxylic acid[4], the amine is diazotized to form a highly reactive diazonium intermediate, which is subsequently displaced by an iodide nucleophile. This guarantees absolute regiocontrol.

Self-Validating Experimental Protocol: Sandmeyer Iodination

The following protocol is engineered as a self-validating system, incorporating built-in chemical checkpoints to ensure reaction fidelity.

Materials: 3-Amino-1H-pyrazole-5-carboxylic acid (1.0 eq), NaNO₂ (1.2 eq), KI (2.5 eq), conc. HCl, H₂O.

Step 1: Diazotization

-

Suspend 3-amino-1H-pyrazole-5-carboxylic acid in a mixture of conc. HCl and water. Cool the system strictly to 0–5 °C.

-

Dropwise add an aqueous solution of NaNO₂, maintaining the temperature below 5 °C.

-

Causality: Low temperature is critical. Pyrazole diazonium salts are highly unstable; elevated temperatures cause premature decomposition into a carbocation, leading to unwanted hydroxylation (forming the 3-hydroxy derivative).

-

Validation Checkpoint: Touch a glass rod to the mixture and spot it on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization. Quench excess HNO₂ with urea until the test is negative.

Step 2: Iodide Displacement

-

Dissolve KI in water and add it dropwise to the cold diazonium solution.

-

Gradually warm the reaction mixture to room temperature, then heat gently to 60 °C for 1 hour.

-

Causality: The iodide ion acts as a nucleophile, displacing the diazonium group. Heating provides the activation energy required to drive the N₂ extrusion and form the stable C-I bond.

-

Validation Checkpoint: The visual evolution of nitrogen gas (vigorous bubbling) serves as an immediate, self-validating indicator that the displacement reaction is actively occurring.

Step 3: Workup and Isolation

-

Cool the mixture and add saturated aqueous sodium thiosulfate (Na₂S₂O₃).

-

Causality: Thiosulfate reduces any generated molecular iodine (I₂, which causes a dark brown coloration and product contamination) back to colorless, water-soluble iodide ions.

-

Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Final Validation: ¹H-NMR (DMSO-d₆) must show the complete disappearance of the broad -NH₂ singlet (~5.5 ppm) and the presence of a solitary aromatic proton (C4-H) at ~7.1 ppm. LC-MS must confirm the [M+H]⁺ peak at m/z 238.

Applications in Drug Development

The strategic value of 3-Iodo-1H-pyrazole-5-carboxylic acid lies in its orthogonal reactivity, allowing drug developers to build complex libraries without protecting group manipulations:

-

Amide Coupling: The carboxylic acid can be selectively engaged with various primary or secondary amines using standard coupling reagents (e.g., HATU, EDC/HOBt) to form pyrazole-carboxamides.

-

Cross-Coupling: The C-I bond is highly primed for palladium-catalyzed cross-couplings. It readily undergoes Suzuki-Miyaura couplings with aryl boronic acids or Sonogashira couplings with terminal alkynes to install diverse pharmacophores at the C3 position.

Workflow Visualization

The following diagram illustrates the logical workflow from regiospecific synthesis to orthogonal functionalization in a drug discovery setting.

Workflow: Synthesis and orthogonal functionalization of 3-Iodo-1H-pyrazole-5-carboxylic acid.

References

-

ResearchGate. "Pyrazole amino acids: Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue." ResearchGate. Available at:[Link][4]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 3-Iodo-1H-pyrazole-5-carboxylic Acid

Abstract

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal foundation for inhibitor design.[3][4][5] This application note provides a detailed guide for leveraging 3-Iodo-1H-pyrazole-5-carboxylic acid, a versatile and highly functionalized starting material, for the synthesis of diverse libraries of potential kinase inhibitors. We will explore core synthetic strategies, including amide bond formation and palladium-catalyzed cross-coupling reactions, offering field-proven protocols and explaining the rationale behind key experimental choices.

Introduction: The Strategic Advantage of the Pyrazole Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[8] The pyrazole scaffold is frequently employed in this context due to its synthetic tractability and its capacity to act as a bioisostere for other hinge-binding motifs.[1]

3-Iodo-1H-pyrazole-5-carboxylic acid is a particularly valuable building block for three primary reasons:

-

Hinge-Binding Motif: The pyrazole core itself can engage in crucial hydrogen bonding with the kinase hinge region, anchoring the inhibitor in the ATP pocket.[4][5]

-

Vector for C5-Amide Diversification: The carboxylic acid at the C5 position provides a reliable handle for installing a variety of substituents via amide coupling. This allows for the exploration of the solvent-exposed region of the kinase, enabling modulation of potency, selectivity, and pharmacokinetic properties.

-

Handle for C3-Aryl/Alkynyl/Amino Diversification: The iodo group at the C3 position is a versatile precursor for palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of aryl, heteroaryl, alkynyl, and amino moieties that can occupy adjacent hydrophobic pockets, significantly impacting inhibitor selectivity and potency.[9][10]

This guide will detail the key synthetic transformations that enable the strategic diversification of this scaffold.

Overall Synthetic Strategy & Workflow

The core strategy involves a modular approach where the C3 and C5 positions of the pyrazole are functionalized in a stepwise manner. The carboxylic acid is typically addressed first via amide coupling, followed by diversification at the C3 position using palladium catalysis. The pyrazole N-H may be protected prior to these steps if incompatible reagents are used, or it can be a final point for alkylation.

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. Always consult the Safety Data Sheet (SDS) for each reagent before use. Palladium catalysts and organic solvents are toxic and/or flammable and must be handled with care.

Protocol 1: Amide Coupling at the C5-Carboxylic Acid

This protocol describes a general procedure for the formation of an amide bond between the pyrazole carboxylic acid and a primary or secondary amine. Amide coupling reagents like HATU are often preferred as they are efficient and minimize side reactions.

Rationale: The conversion of the carboxylic acid to an amide is a robust and fundamental transformation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine. The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to neutralize the generated acids without competing with the desired amine nucleophile.

Step-by-Step Methodology:

-

Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-Iodo-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (N,N-Dimethylformamide) to a concentration of 0.1 M.

-

Addition of Coupling Agents: To the stirred solution, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% aqueous lithium chloride solution (to remove residual DMF), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired C5-amide intermediate.

Protocol 2: Palladium-Catalyzed Cross-Coupling at the C3-Iodo Position

The C3-iodo group serves as an excellent electrophile for various palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired functionality to be installed.

The Suzuki-Miyaura coupling is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[11][12]

Rationale: This reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12][13] The choice of ligand and base is critical for efficient catalysis.

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Setup: To a microwave vial or Schlenk flask equipped with a stir bar, add the C5-amide pyrazole intermediate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq).

-

Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to 80-120 °C (conventional heating or microwave irradiation) for 2-16 hours.

-

Monitoring & Work-up: Monitor the reaction by LC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.

The Sonogashira coupling is the method of choice for forming C(sp²)-C(sp) bonds, linking the pyrazole to a terminal alkyne.[14][15]

Rationale: This reaction uniquely uses a dual catalytic system of palladium and copper(I).[15] The palladium cycle mirrors the Suzuki reaction, while a concurrent copper cycle activates the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step with the palladium complex.[14][15] An amine base (e.g., triethylamine or diisopropylamine) is used both as a base and often as the solvent.

Step-by-Step Methodology:

-

Setup: In a Schlenk flask under an inert atmosphere, dissolve the C5-amide pyrazole intermediate (1.0 eq) in a suitable solvent like anhydrous THF or DMF.

-

Reagent Addition: Add the terminal alkyne (1.2-1.5 eq) and an amine base such as triethylamine (Et₃N) (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride) (0.05 eq), and the copper(I) co-catalyst, copper(I) iodide (CuI) (0.10 eq).

-

Degassing: Thoroughly degas the reaction mixture with argon or nitrogen.

-

Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C until completion (typically 2-24 hours), as monitored by LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography.

The Buchwald-Hartwig amination enables the formation of C-N bonds, which is particularly useful for creating flexible linkers or installing key pharmacophoric groups.[16][17]

Rationale: This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a strong, non-nucleophilic base and a specialized phosphine ligand.[17][18][19] The ligand (e.g., XPhos, RuPhos) is critical; its steric bulk and electron-donating properties facilitate the key steps of oxidative addition and reductive elimination, preventing side reactions like beta-hydride elimination.[19]

Step-by-Step Methodology:

-

Setup: In a glovebox or under an inert atmosphere, add the C5-amide pyrazole intermediate (1.0 eq), the desired amine (1.2 eq), a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5 eq), the palladium precatalyst (e.g., RuPhos Pd G3) (0.02-0.05 eq), and the corresponding ligand if not using a precatalyst.

-

Solvent & Degassing: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat the mixture to 80-110 °C for 4-24 hours.

-

Monitoring & Work-up: Monitor by LC-MS. Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water. Wash the organic layer with brine.

-

Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary & Troubleshooting

The following table provides a general overview of conditions for the diversification of the 3-iodo-pyrazole scaffold. Yields are highly substrate-dependent.

| Reaction | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-120 | 50-90% |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | THF, DMF | 25-60 | 60-95% |

| Buchwald-Hartwig | RuPhos Pd G3 | NaOtBu, LHMDS | Toluene, Dioxane | 80-110 | 45-85% |

Common Troubleshooting:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low/No Conversion | Inactive catalyst (oxygen exposure); Insufficiently strong base (Suzuki); Poor quality boronic acid. | Thoroughly degas all solvents and reagents; Switch to a stronger base (e.g., Cs₂CO₃); Use a boronate ester instead of boronic acid; Screen different palladium ligands/precatalysts. |

| Debromination/Deiodination | Catalyst promotes hydrodehalogenation over coupling. | Use a different ligand system (e.g., XPhosPdG2 for Suzuki).[11] Lower the reaction temperature. |

| Homocoupling of Boronic Acid | Reaction conditions favor boronic acid self-coupling. | Decrease catalyst loading; Ensure slow heating to reaction temperature. |

| Glutarimide Hydrolysis (if applicable) | Base is too harsh for sensitive functional groups. | Use a base like LHMDS, which can act as an in-situ protecting group.[20] |

Conclusion

3-Iodo-1H-pyrazole-5-carboxylic acid is a powerful and versatile starting material for the synthesis of kinase inhibitor libraries. The orthogonal reactivity of the C3-iodo and C5-carboxylic acid functionalities allows for a modular and systematic exploration of chemical space around the privileged pyrazole core. By employing robust protocols for amide coupling and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, researchers can efficiently generate novel compounds for screening and lead optimization in drug discovery programs.

References

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link]

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA.

-

Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. Available at: [Link]

-

(PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

-

Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Available at: [Link]

-

Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Scilit. Available at: [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. Available at: [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. Available at: [Link]

-

Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. PubMed. Available at: [Link]

-

Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PMC. Available at: [Link]

-

Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH. Available at: [Link]

-

Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Semantic Scholar. Available at: [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. Available at: [Link]

-

Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. PubMed. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Amide Bond Formation Protocols for 3-Iodo-1H-pyrazole-5-carboxylic Acid

Executive Summary & Mechanistic Rationale

The synthesis of pyrazole carboxamides is a cornerstone transformation in modern drug discovery, driven by the scaffold's ubiquitous presence in kinase inhibitors, carbonic anhydrase inhibitors, and agrochemicals[1][2]. 3-Iodo-1H-pyrazole-5-carboxylic acid is a highly versatile, bifunctional building block. The carboxylic acid at the C5 position serves as the primary vector for diversification via amidation, while the C3-iodo substituent provides a robust handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions).

However, functionalizing this scaffold presents distinct chemical challenges:

-

Tautomerization & N-Acylation: The 1H-pyrazole ring undergoes rapid tautomerization. The unprotected pyrrole-type nitrogen is weakly nucleophilic but prone to competitive N-acylation under forcing conditions (e.g., excess coupling agent or acid chloride).

-

Chemoselectivity: The activation of the carboxylic acid must be achieved without triggering premature oxidative addition at the C-I bond or degrading the pyrazole core.

To ensure high yields and chemoselectivity, the choice of coupling protocol must be strictly dictated by the nucleophilicity and steric profile of the target amine.

Protocol Selection Matrix

The following decision tree illustrates the logical workflow for selecting the optimal amidation strategy based on the amine's reactivity profile.

Logical decision matrix for selecting amidation protocols based on amine reactivity.

Quantitative Comparison of Activation Strategies

Summarized below are the expected performance metrics for the three primary activation strategies when applied to 3-Iodo-1H-pyrazole-5-carboxylic acid.

| Coupling Strategy | Target Amine Profile | Typical Yield | Reaction Time | Risk of Pyrazole N-Acylation |

| HATU / DIPEA | Aliphatic, Primary, Unhindered | 85 - 95% | 2 - 4 h | Low |

| EDC / HOBt / DMAP | Electron-Deficient, Anilines | 70 - 85% | 12 - 16 h | Moderate |

| Oxalyl Chloride | Highly Deactivated Heteroaryls | 60 - 80% | 4 - 6 h | High |

Experimental Methodologies

Protocol A: HATU/DIPEA-Mediated Coupling

Best for: Aliphatic amines, primary amines, and standard secondary amines. Causality: HATU forms a highly reactive 7-azabenzotriazole active ester. The nitrogen atom in the pyridine ring of HATU provides an intramolecular neighboring-group effect that accelerates aminolysis. DIPEA is selected over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Procedure:

-

Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 3-Iodo-1H-pyrazole-5-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

-

Base Addition: Add DIPEA (3.0 eq, 3.0 mmol). Stir for 5 minutes at room temperature.

-

Activation: Add HATU (1.2 eq, 1.2 mmol) in one portion. Stir the mixture for 15–30 minutes to ensure complete formation of the active ester. The solution typically transitions to a pale yellow color.

-

Amidation: Add the target amine (1.1 eq, 1.1 mmol). Stir at room temperature for 2–4 hours.

-

Monitoring: Monitor the reaction via LC-MS. The product will show a distinct [M+H]+ peak with a mass defect characteristic of the iodine atom (+125.9 Da).

-

Workup: Quench the reaction with water (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF, followed by saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: EDC/HOBt/DMAP Catalytic Activation

Best for: Electron-deficient amines and standard anilines. Causality: Weak nucleophiles fail to react efficiently with standard active esters. Here, EDC and HOBt form an initial active ester, but the addition of catalytic DMAP drives the reaction via an acyl transfer mechanism, forming a highly electrophilic acylpyridinium intermediate that forces the amidation of sluggish anilines[3][4].

Step-by-Step Procedure:

-

Preparation: Suspend 3-Iodo-1H-pyrazole-5-carboxylic acid (1.0 eq, 1.0 mmol), the target aniline (1.0 eq, 1.0 mmol), HOBt (1.2 eq, 1.2 mmol), and DMAP (0.1 eq, 0.1 mmol) in a 1:1 mixture of anhydrous DCM/DMF (5.0 mL).

-

Cooling: Cool the mixture to 0 °C using an ice bath.

-

Activation: Add EDC·HCl (1.2 eq, 1.2 mmol) portion-wise, followed by DIPEA (2.0 eq, 2.0 mmol).

-

Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–16 hours.

-

Workup: Dilute with DCM (20 mL). Wash sequentially with 1M HCl (10 mL) to remove DMAP and unreacted amine, saturated NaHCO₃ (10 mL), and brine. Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography.

Protocol C: Acid Chloride Generation (Oxalyl Chloride)

Best for: Highly recalcitrant, sterically hindered, or severely deactivated heteroarylamines (e.g., 2-aminopyridines). Causality: Oxalyl chloride is preferred over thionyl chloride because it operates efficiently at room temperature, avoiding thermal degradation of the C-I bond. Catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active chlorinating species[5].

Step-by-Step Procedure:

-

Chlorination: Suspend the carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DCM (5.0 mL). Add catalytic DMF (1 drop, ~0.05 eq). Cool to 0 °C.

-

Reagent Addition: Dropwise add Oxalyl Chloride (1.5 eq, 1.5 mmol). A vigorous evolution of CO and CO₂ gas will occur.

-

Maturation: Stir at room temperature for 2 hours until gas evolution ceases, indicating complete conversion to the pyrazole-5-carbonyl chloride.

-

Concentration: Concentrate the mixture in vacuo to completely remove excess oxalyl chloride and HCl gas. Do not skip this step , as residual acid chloride will cause severe side reactions.

-

Coupling: Redissolve the crude acid chloride in anhydrous DCM (3.0 mL) and cool to 0 °C. In a separate vial, dissolve the amine (1.2 eq) and TEA (3.0 eq) in DCM (2.0 mL). Dropwise add the amine solution to the acid chloride.

-

Completion: Stir for 2 hours at room temperature, then quench with water and extract with DCM.

Self-Validation & Troubleshooting System

To ensure a self-validating protocol, researchers must actively monitor for the primary failure mode of this synthesis: Over-acylation .

-

Diagnostic Identification: During LC-MS analysis of the crude mixture, look for a mass peak corresponding to [Target Mass + Acyl Mass - H2O]. In ¹H NMR, the disappearance of the broad pyrazole N-H peak (typically >12.0 ppm in DMSO-d6) alongside a downfield shift of the C4-H singlet (normally ~6.8–7.2 ppm) confirms N-acylation.

-

Chemical Reversal (The Rescue Protocol): If bis-acylation occurs, do not discard the batch. The pyrazole N-amide is significantly more hydrolytically labile than the target C-amide.

-

Fix: Dissolve the crude mixture in a 4:1 solution of Methanol/Water. Add K₂CO₃ (2.0 eq). Stir at room temperature for 1–2 hours. The N-acyl group will selectively hydrolyze, regenerating the 1H-pyrazole core while leaving the desired C-amide intact.

-

References

- BenchChem. Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.

- BenchChem. Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.

- National Institutes of Health (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- Growing Science. Process optimization for acid-amine coupling: a catalytic approach.

- Taylor & Francis Online. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. growingscience.com [growingscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Sonogashira Cross-Coupling Strategies for 3-Iodo-1H-pyrazole-5-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics. Specifically, functionalization at the C3 position of the pyrazole ring allows for the strategic extension of molecular conjugation and the introduction of novel binding vectors.

This application note details the structural challenges and optimized methodologies for performing Sonogashira cross-coupling on 3-Iodo-1H-pyrazole-5-carboxylic acid . By exploring both the industry-standard protection-directed route and an emerging green aqueous micellar protocol, this guide provides actionable, self-validating workflows for synthetic chemists.

Mechanistic Insights & Causality: The Substrate Challenge

The Sonogashira reaction is a highly robust palladium- and copper-cocatalyzed cross-coupling method used to form carbon–carbon bonds between terminal alkynes and aryl or vinyl halides[1],[2]. However, 3-Iodo-1H-pyrazole-5-carboxylic acid presents a uniquely hostile environment for standard catalytic conditions due to three distinct reactive sites:

-

The C3-Iodine Bond (The Target): Iodopyrazoles are highly reactive toward Pd(0) oxidative addition, making them excellent substrates for cross-coupling[3].

-

The C5-Carboxylic Acid (The Poison): With a pKa of ~3-4, the free carboxylic acid is immediately deprotonated by the amine bases (e.g., triethylamine) required for the Sonogashira cycle. The resulting carboxylate salt is highly polar, often precipitating out of standard organic solvents (like THF or DMF) and halting the reaction. Furthermore, free carboxylates can act as bidentate ligands, poisoning the palladium catalyst.

-

The N1-H Pyrazole Nitrogen (The Sequestrator): The free pyrazole N-H is acidic (pKa ~11-13 in this electron-deficient system). It can coordinate to the Cu(I) cocatalyst, starving the transmetalation step of the catalytic cycle, or undergo undesired N-alkylation/arylation side reactions.

The Solution: To achieve high yields, chemists must either mask the interfering functional groups via a Protection Route [4] or manipulate the solvent environment using a Direct Aqueous Micellar Route [5].

Fig 1: Strategic workflows for the alkynylation of 3-Iodo-1H-pyrazole-5-carboxylic acid.

Comparative Strategy Analysis

The following table summarizes the quantitative and qualitative differences between the two primary synthetic strategies.

| Metric | Path A: Protection-Directed | Path B: Direct Aqueous Micellar |

| Overall Yield | 65 - 80% (over 3 steps) | 50 - 70% (single step) |

| Step Count | 3 (Protect, Couple, Deprotect) | 1 (Direct Coupling) |

| Catalyst Loading | 2 - 5 mol% Pd | 1 - 2 mol% Pd |

| Solvent System | DMF, THF, DCM | Water + TPGS-750-M (2 wt%) |

| Substrate Scope | Broad (tolerates sensitive alkynes) | Moderate (requires water-stable alkynes) |

| Primary Challenge | Time-consuming, atom-inefficient | Product isolation from surfactant |

Experimental Protocols (Self-Validating Systems)

Protocol A: The Industry Standard (Protection-Directed)

This route utilizes an ethyl ester to protect the carboxylic acid and a 1-ethoxyethyl (EE) or SEM group to protect the pyrazole nitrogen, preventing catalyst poisoning and ensuring high solubility in organic solvents[6],[4].

Step 1: Esterification & N-Protection

-

Reaction: Suspend 3-Iodo-1H-pyrazole-5-carboxylic acid (1.0 eq) in absolute ethanol. Slowly add thionyl chloride (1.5 eq) at 0 °C. Reflux for 4 hours to form the ethyl ester. Remove solvent in vacuo.

-

Protection: Dissolve the crude ester in anhydrous DCM. Add ethyl vinyl ether (2.0 eq) and a catalytic amount of TFA (0.1 eq). Stir at room temperature for 12 hours.

-

Validation Checkpoint: Analyze via LCMS. The disappearance of the starting material mass (m/z 237) and the appearance of the fully protected intermediate confirms reaction completion. TLC (Hexanes/EtOAc 7:3) will show a new, highly lipophilic (less polar) spot.

Step 2: Sonogashira Cross-Coupling

-

Degassing: In a Schlenk flask, dissolve the protected iodopyrazole (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous DMF. Add Triethylamine (3.0 eq). Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent Glaser coupling (homocoupling of the alkyne).

-

Catalysis: Add

(0.05 eq) and CuI (0.10 eq). Heat to 60 °C for 6 hours. -

Validation Checkpoint: Monitor by LCMS. The distinct isotopic signature of iodine will vanish, replaced by the mass of the alkynylated product. The solution will typically turn from pale yellow to dark brown as the Pd catalyst turns over.

Step 3: Global Deprotection

-

Ester Hydrolysis: Dissolve the crude product in THF/Water (1:1). Add LiOH (3.0 eq) and stir for 4 hours at room temperature.

-

N-Deprotection: Acidify the mixture to pH 2 using 2M HCl. Stir for an additional 2 hours to cleave the ethoxyethyl (EE) protecting group.

-

Validation Checkpoint: The product will precipitate out of the acidic aqueous layer. Complete dissolution of this precipitate in saturated

confirms the successful restoration of the free carboxylic acid.

Protocol B: The Green Alternative (Direct Aqueous Micellar Catalysis)

This protocol bypasses protection by utilizing a designer surfactant (e.g., TPGS-750-M) in water. An excess of inorganic base fully deprotonates the substrate, driving the highly polar dianion to the micelle-water interface while the hydrophobic alkyne and Pd catalyst react within the micelle core[5].

Step 1: Micellar Setup & Coupling

-

Preparation: Prepare a 2 wt% solution of TPGS-750-M in degassed HPLC-grade water.

-

Reaction Setup: To a reaction vial, add 3-Iodo-1H-pyrazole-5-carboxylic acid (1.0 eq), terminal alkyne (1.5 eq),

(3.0 eq), and -

Validation Checkpoint: Upon addition of the 2 wt% TPGS-750-M solution, the mixture must appear as a homogeneous, slightly opaque emulsion, indicating proper micelle formation.

-

Execution: Stir vigorously at room temperature or mild heating (40 °C) for 12 hours.

-

Validation Checkpoint: Take a 10

L aliquot, dilute with MeCN, and run UPLC-MS. Complete consumption of the starting material indicates success.

Step 2: Isolation

-

Workup: Filter the aqueous mixture through a short pad of Celite to remove the palladium catalyst.

-

Precipitation: Carefully adjust the pH of the filtrate to 3 using 1M HCl.

-

Validation Checkpoint: The protonation of the carboxylate will cause the final product to crash out of the aqueous solution as a solid. Filtration and subsequent

-NMR analysis should show the complete disappearance of the terminal alkyne proton (typically around 2.5 - 3.5 ppm).

Catalytic Cycle Mechanism

Understanding the catalytic cycle is crucial for troubleshooting. In the Sonogashira coupling of iodopyrazoles, the oxidative addition into the C-I bond is rapid. The rate-limiting step is often the transmetalation from the copper-acetylide complex[2]. If the pyrazole N-H is left unprotected and the base is insufficient, the N-H will outcompete the alkyne for the Cu(I) center, halting the cycle.

Fig 2: Mechanism of the Sonogashira cross-coupling cycle for iodopyrazole substrates.

References

-

[3] Benchchem. Reaction Chemistry and Transformational Potential of 3-Iodo-1-(oxetan-3-yl)-1H-pyrazole. Available at: 3

-

[6] /[4] ResearchGate. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Available at: 4

-

[5] ResearchGate. Multimetallic Pd- and Ni-catalyzed C(sp)–P cross-coupling under aqueous micellar conditions. Available at: 5

-

[2] Organic Chemistry Portal. Sonogashira Coupling. Available at: 2

Sources

Application Notes & Protocols: Strategic Functionalization of 3-Iodo-1H-pyrazole-5-carboxylic Acid for Drug Discovery

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is widely recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a multitude of clinically successful drugs and biologically active compounds.[1][2] The unique electronic properties, metabolic stability, and ability of the pyrazole core to engage in various non-covalent interactions (such as hydrogen bonding) make it a highly attractive motif for drug designers.[3][4]

The specific building block, 3-iodo-1H-pyrazole-5-carboxylic acid , represents a particularly powerful and versatile starting material for constructing compound libraries. Its structure offers three distinct and chemically addressable points for diversification:

-

The N1-H position: Amenable to alkylation or arylation, allowing for modulation of steric and electronic properties.

-

The C3-Iodo group: An excellent handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and nitrogen-based substituents.[5][6]

-

The C5-Carboxylic acid: A versatile functional group for forming amides and esters, which are critical for tuning physicochemical properties and interacting with biological targets.[7]

This guide provides a detailed exploration of the strategic functionalization of this scaffold, complete with field-proven protocols and insights into the rationale behind key experimental choices.

Strategic Overview of Functionalization Pathways

The value of 3-iodo-1H-pyrazole-5-carboxylic acid lies in the orthogonal reactivity of its three key functional sites. This allows for a stepwise and controlled approach to building molecular complexity. The choice of which position to functionalize first depends on the overall synthetic strategy and the desired final compound. For instance, the carboxylic acid may be protected as an ester before performing cross-coupling reactions to avoid potential side reactions.

Caption: Key functionalization points on the 3-iodo-1H-pyrazole-5-carboxylic acid scaffold.

Part 1: Diversification at the C3-Position via Palladium Cross-Coupling

The carbon-iodine bond at the C3 position is highly reactive towards palladium catalysis, making it the primary site for introducing significant structural diversity.[8] This reactivity allows for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of bi-aryl and heteroaryl-aryl structures.[5] These motifs are crucial for exploring interactions with hydrophobic pockets in target proteins. Iodopyrazoles are excellent substrates for these transformations due to the high reactivity of the C-I bond, which readily undergoes oxidative addition to the palladium(0) catalyst.[5]

This protocol outlines a general procedure using conventional heating. Microwave-assisted protocols can significantly reduce reaction times.[5]

Materials:

-

3-Iodo-1H-pyrazole-5-carboxylic acid (or its ester-protected form)

-

Aryl- or Heteroarylboronic acid (1.1 - 1.5 equivalents)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a combination of Palladium(II) acetate [Pd(OAc)₂] (2 mol%) and a phosphine ligand (e.g., SPhos, XPhos) (4 mol%)

-

Base: Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 2.5 equivalents)

-

Solvent: 1,4-Dioxane and Water (4:1 or 5:1 mixture)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the pyrazole substrate (1.0 equiv.), the boronic acid (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.5 equiv.).

-

Add the degassed solvent mixture (1,4-Dioxane/H₂O, 4:1). The total volume should be sufficient to dissolve the reagents (e.g., 0.1-0.2 M concentration).

-

Degas the resulting mixture by bubbling argon through it for 10-15 minutes.

-

Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[5]

Causality Behind Choices:

-

Catalyst/Ligand: While Pd(PPh₃)₄ is a reliable workhorse, combinations of a Pd(II) source with bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly improve reaction efficiency, especially for sterically hindered or electronically challenging substrates.[5][9] These ligands facilitate the reductive elimination step, which is often rate-limiting.

-